molecular formula C9H10ClNO2 B1438647 Methyl 3-amino-5-chloro-4-methylbenzoate CAS No. 1092307-46-4

Methyl 3-amino-5-chloro-4-methylbenzoate

Cat. No.: B1438647
CAS No.: 1092307-46-4
M. Wt: 199.63 g/mol
InChI Key: KRSUGRZNOLSQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-chloro-4-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-chloro-4-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 3-amino-5-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUGRZNOLSQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-5-chloro-4-methylbenzoate
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Methyl 3-amino-5-chloro-4-methylbenzoate
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Methyl 3-amino-5-chloro-4-methylbenzoate
Reactant of Route 4
Methyl 3-amino-5-chloro-4-methylbenzoate
Reactant of Route 5
Methyl 3-amino-5-chloro-4-methylbenzoate
Reactant of Route 6
Methyl 3-amino-5-chloro-4-methylbenzoate

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